[1,1'-Biphenyl]-4-yl 4-bromobenzoate
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Overview
Description
[1,1’-Biphenyl]-4-yl 4-bromobenzoate is an organic compound that consists of a biphenyl group attached to a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with [1,1’-Biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-yl 4-bromobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl 4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The biphenyl moiety can undergo oxidation to form biphenyl derivatives with additional functional groups.
Reduction Reactions: The ester group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of biphenyl derivatives with various substituents.
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl alcohols.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl 4-bromobenzoate involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the bromobenzoate group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-yl 4-chlorobenzoate
- [1,1’-Biphenyl]-4-yl 4-fluorobenzoate
- [1,1’-Biphenyl]-4-yl 4-iodobenzoate
Uniqueness
[1,1’-Biphenyl]-4-yl 4-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C19H13BrO2 |
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Molecular Weight |
353.2 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C19H13BrO2/c20-17-10-6-16(7-11-17)19(21)22-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H |
InChI Key |
WNEUXFZIPBYWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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